molecular formula C10H8BrNO B1292691 4-Bromo-1-methoxyisoquinoline CAS No. 746668-73-5

4-Bromo-1-methoxyisoquinoline

Cat. No.: B1292691
CAS No.: 746668-73-5
M. Wt: 238.08 g/mol
InChI Key: BQMVHRXGXCDQEW-UHFFFAOYSA-N
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Description

4-Bromo-1-methoxyisoquinoline is a heterocyclic aromatic compound with the molecular formula C10H8BrNO. It is a derivative of isoquinoline, where a bromine atom is substituted at the fourth position and a methoxy group at the first position.

Biochemical Analysis

Biochemical Properties

4-Bromo-1-methoxyisoquinoline plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction between this compound and these enzymes can lead to the modulation of enzyme activity, affecting the metabolic pathways in which these enzymes are involved . Additionally, this compound may interact with other biomolecules such as nucleic acids, influencing their stability and function.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This pathway is essential for regulating cell growth, differentiation, and apoptosis. By modulating the activity of this pathway, this compound can impact gene expression and cellular metabolism . Furthermore, this compound has been observed to affect the expression of certain genes involved in cell cycle regulation, thereby influencing cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with cytochrome P450 enzymes, leading to either inhibition or activation of these enzymes . This interaction can result in changes in the metabolic activity of the cell, affecting the overall cellular function. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is relatively high when stored under appropriate conditions, such as sealed in a dry environment at room temperature . Its degradation can occur over extended periods, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in cell signaling and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can lead to adverse effects, including hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the accumulation of the compound in specific tissues, leading to cellular damage and dysfunction . Threshold effects have also been noted, where a certain dosage level is required to elicit a measurable biological response.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . These enzymes facilitate the oxidation of the compound, leading to the formation of various metabolites. The interaction with these enzymes can also affect the metabolic flux, altering the levels of other metabolites in the cell. Additionally, this compound may interact with cofactors such as NADPH, influencing the overall metabolic activity of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the uptake of the compound into cells, where it can accumulate in specific compartments. The distribution of this compound is influenced by its chemical properties, such as lipophilicity, which affects its ability to cross cellular membranes. Once inside the cell, the compound can interact with various biomolecules, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound has been observed to localize in the endoplasmic reticulum and mitochondria, where it can interact with enzymes and other proteins involved in metabolic processes . The localization is likely mediated by specific targeting signals or post-translational modifications that direct the compound to these organelles. The accumulation of this compound in these compartments can lead to localized effects on cellular metabolism and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-methoxyisoquinoline typically involves the bromination of 1-methoxyisoquinoline. One common method is the use of bromine in nitrobenzene as a solvent, which facilitates the selective bromination at the fourth position . Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 4-bromoisoquinoline is reacted with methoxyboronic acid under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using bromine or other brominating agents in suitable solvents. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-methoxyisoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinoline derivatives.

    Reduction Reactions: The compound can be reduced to form 4-bromo-1-hydroxyisoquinoline.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromo-1-methoxyisoquinoline has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets .

Properties

IUPAC Name

4-bromo-1-methoxyisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-10-8-5-3-2-4-7(8)9(11)6-12-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQMVHRXGXCDQEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C2=CC=CC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70647224
Record name 4-Bromo-1-methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

746668-73-5
Record name 4-Bromo-1-methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1-methoxyisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred suspension of 4-bromo-3-methyl-2H-isoquinolin-1-one (1.86 g, 7.81 mmol), silver carbonate (2.92 g, 10.6 mmol) and chloroform (150 mL) is added dropwise over 10 min iodomethane (7.3 mL, 117 mmol) and the mixture is stirred in the dark for 3 d. Triethylamine is added and the solids are removed by filtration through a pad of Celite. The filtrate is concentrated and the residue is purified by chromatography eluting with dichloromethane. Product containing fractions are combined and concentrated to afford 4-bromo-1-methoxyisoquinoline (1.19 g, 60% yield) as an oil that solidified on standing. LC/MS: MS m/e=252/254 (M+H); RT 4.68; 1H NMR (CDCl3, δ ppm) 8.19 (1H, d), 8.09 (1H, d), 7.71 (1H, t), 7.50 (1H, t), 4.10 (3H, s); 2.71 (3H, s).
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
2.92 g
Type
catalyst
Reaction Step One
Quantity
7.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main application of 4-Bromo-1-methoxyisoquinoline in the context of the provided research?

A1: The research article highlights the use of this compound as a key starting material for synthesizing 4-substituted 1(2H)-isoquinolinones. [] This compound undergoes alkyllithium exchange to form a monolithium anion, which can then be reacted with various electrophiles. Subsequent hydrolysis of the resulting product yields the desired 4-substituted 1(2H)-isoquinolinones. [] This method offers a versatile route to access a range of 4-substituted 1(2H)-isoquinolinones with potential applications in medicinal chemistry and materials science.

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